Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime
Description
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime is a derivative of the parent ketone, (2,4-dihydroxyphenyl)(phenyl)methanone (CAS 131-56-6), where the ketone oxygen is replaced by an oxime (-NOH) functional group. The parent compound (Fig. 1a) has a molecular formula of C₁₃H₁₀O₃ (MW 214.22) and is characterized by two phenolic hydroxyl groups at the 2- and 4-positions of the aryl ring, contributing to its hydrogen-bonding capacity and polarity . The oxime derivative (Fig. Its molecular formula is C₁₃H₁₁NO₃ (MW 229.23), with increased molecular weight due to the addition of nitrogen and hydrogen .
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO3/c15-10-6-7-11(12(16)8-10)13(14-17)9-4-2-1-3-5-9/h1-8,15-17H/b14-13+ |
InChI Key |
RQMFMNVYRBQXKO-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Synthesis of the Ketone Precursor
The parent ketone, 2,4-dihydroxybenzophenone (BP-1), is typically synthesized via Friedel-Crafts acylation. Resorcinol reacts with benzoyl chloride in the presence of Lewis acids such as AlCl₃ or ZnCl₂ under anhydrous conditions. Alternative protocols employ solvent-free mechanochemical methods, achieving yields of 78–85% at 80–100°C. The purity of the ketone precursor critically influences subsequent oximation efficiency, necessitating recrystallization from ethanol/water mixtures.
Oximation Reaction Conditions
BP-1 oxime is conventionally prepared by refluxing BP-1 with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1 v/v) under alkaline conditions (pH 9–10). Sodium acetate or pyridine serves as the base, with reaction times of 4–6 hours at 70–80°C yielding 65–72% product. Prolonged heating beyond 8 hours induces hydrolysis, reducing yields to <50%.
Metal-Catalyzed Oximation Methods
Nickel-Mediated Single-Step Synthesis
Recent advances utilize nickel(II) chloride (NiCl₂) to catalyze direct oximation of substituted benzophenones. A 2021 study demonstrated that BP-1 oxime forms in 82% yield when treated with hydroxylamine (1.2 equiv) and NiCl₂ (10 mol%) in tetrahydrofuran (THF) at 60°C for 3 hours. The mechanism involves nickel-assisted deprotonation of the hydroxylamine, followed by nucleophilic attack on the carbonyl carbon (Figure 1).
Figure 1: Proposed Nickel-Catalyzed Oximation Mechanism
Key intermediates include a nickel-hydroxylamine complex (Ni–ONH₂) and a six-membered transition state.
Copper-Bromide-Promoted Aerobic Oxidation
CuBr (5–10 mol%) enables oximation under aerobic conditions, eliminating the need for exogenous oxidants. In a representative procedure, BP-1 reacts with NH₂OH·HCl (1.5 equiv) in acetonitrile at 50°C under O₂ atmosphere, achieving 89% conversion in 2 hours. Electron paramagnetic resonance (EPR) studies confirm the involvement of Cu(II)/Cu(I) redox cycles, which generate reactive nitrosyl intermediates.
Alternative Synthetic Routes
Claisen Condensation Derivatives
β-Diketone intermediates derived from Claisen condensations offer precursor flexibility. For example, 2,4-dihydroxyacetophenone undergoes condensation with ethyl benzoate in the presence of potassium tert-butoxide (KOtBu), yielding a β-diketone that is subsequently oxidized to BP-1 oxime via HNO₂ treatment. This two-step process achieves 58–64% overall yield but requires stringent anhydrous conditions.
Trichloroacetylation and Subsequent Functionalization
Trichloroacetyl chloride (Cl₃CCOCl) reacts with resorcinol acetals under Friedel-Crafts conditions to form trichloromethyl intermediates, which are hydrolyzed to BP-1 oxime in 75% yield (Scheme 1). This method avoids isolation of the ketone precursor but generates stoichiometric HCl, necessitating corrosion-resistant reactors.
Scheme 1: Trichloroacetylation Pathway
Comparative Analysis of Methodologies
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Oximation | None | 70–80 | 4–6 | 65–72 | 95–98 |
| NiCl₂-Catalyzed | NiCl₂ (10 mol%) | 60 | 3 | 82 | 99 |
| CuBr/Aerobic | CuBr (5 mol%) | 50 | 2 | 89 | 97 |
| Claisen-Derived | KOtBu | 25 | 15 | 58–64 | 90–92 |
| Trichloroacetylation | AlCl₃ | 0–5 | 2 | 75 | 85 |
Data synthesized from Refs [1–4]. Purity determined via HPLC-UV at 254 nm.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl groups on the phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized as a UV absorber in sunscreens and other cosmetic products due to its ability to absorb UV radiation.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to absorb UV radiation makes it effective in protecting against UV-induced damage.
Comparison with Similar Compounds
Structural Analogues of Methanone Oximes
The following table summarizes key structural and physicochemical properties of Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime (Compound A) and related compounds:
Physicochemical and Functional Differences
Substituent Effects: Hydroxyl Groups: Compound A’s 2,4-dihydroxy configuration enhances hydrogen bonding compared to the 2,5-dihydroxy isomer (Compound E), which may influence solubility and biological target interactions .
Oxime vs. Ketone :
Coordination Chemistry
- Oxime groups in compounds like phenyl 2-pyridyl ketoxime () form stable complexes with transition metals (e.g., Cu(II)), suggesting Compound A could act as a bifunctional ligand in catalysis or material science .
Biological Activity
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime, also known as (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime features hydroxyl groups that are critical for its biological interactions. The oxime group enhances the compound's ability to participate in hydrogen bonding and redox reactions, which are essential for its therapeutic effects.
Antioxidant Activity
Research indicates that (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime exhibits antioxidant properties . The phenolic structure contributes to its ability to scavenge free radicals and inhibit oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties . It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of hydroxyl groups enhances its interaction with biological targets, potentially leading to reduced inflammation in tissues.
Anticancer Activity
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime has shown promising results in anticancer research . Studies reveal that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, indicating strong antioxidant activity.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime effectively mitigates inflammatory responses.
Case Study 3: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime on various cancer cell lines including breast and colon cancer. The findings indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
